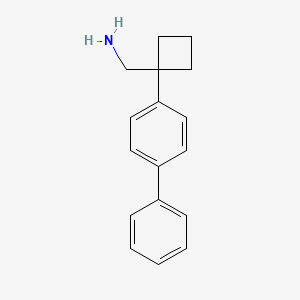
1-(4-Biphenylyl)cyclobutanemethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Biphenylyl)cyclobutanemethanamine is a research chemical with the molecular formula C17H19N and a molecular weight of 237.34 g/mol . This compound is characterized by a cyclobutane ring attached to a biphenyl group and a methanamine group. It is known for its utility in various scientific research applications.
Méthodes De Préparation
The synthesis of 1-(4-Biphenylyl)cyclobutanemethanamine typically involves multi-step organic synthesis techniques. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The process begins with the acylation of biphenyl to introduce the cyclobutane ring, followed by the reduction of the acyl group to form the methanamine derivative. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-(4-Biphenylyl)cyclobutanemethanamine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used to reduce the compound to its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, where the methanamine group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(4-Biphenylyl)cyclobutanemethanamine is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in studies related to enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research involving this compound includes its potential therapeutic applications and its role in drug development.
Industry: It is employed in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(4-Biphenylyl)cyclobutanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, leading to a series of biochemical reactions that result in its observed effects . The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(4-Biphenylyl)cyclobutanemethanamine can be compared to other similar compounds, such as:
Bisphenol A (BPA): Both compounds contain biphenyl groups, but BPA has different functional groups and applications.
1-(4-Phenylphenyl)cyclobutylmethanamine: This compound is structurally similar but may have different reactivity and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that make it suitable for a wide range of research applications.
Propriétés
Formule moléculaire |
C17H19N |
|---|---|
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
[1-(4-phenylphenyl)cyclobutyl]methanamine |
InChI |
InChI=1S/C17H19N/c18-13-17(11-4-12-17)16-9-7-15(8-10-16)14-5-2-1-3-6-14/h1-3,5-10H,4,11-13,18H2 |
Clé InChI |
AOGCGJKXMIEZBY-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)(CN)C2=CC=C(C=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


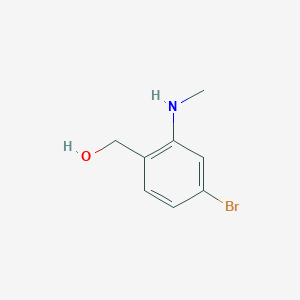
-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11743300.png)
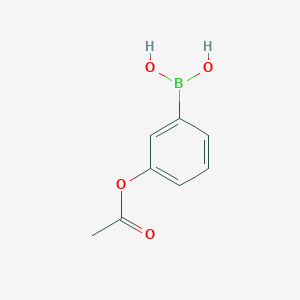
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[(1-ethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11743305.png)
![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B11743306.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)-1H-pyrazol-4-amine](/img/structure/B11743314.png)
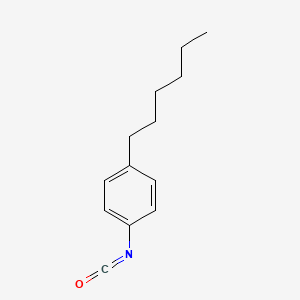
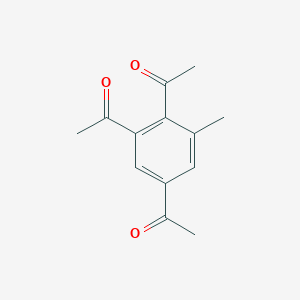
![2-Cyano-3-(dimethylamino)-N-[(dimethylamino)methylidene]prop-2-enamide](/img/structure/B11743340.png)
![1,5-Dimethyl-N-[(1-methyl-1H-pyrrol-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B11743342.png)

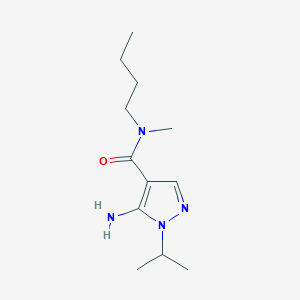
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11743367.png)
![3-({[(1-Ethyl-1H-pyrazol-4-YL)methyl]amino}methyl)phenol](/img/structure/B11743370.png)
